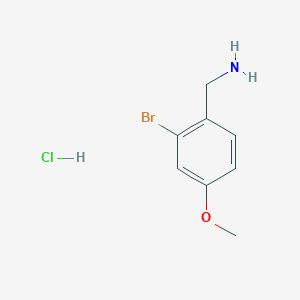
5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol is a chemical compound . It is a member of the 1,3,5-triazine family, which are heterocyclic compounds with three nitrogen atoms in the ring .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives often involves reactions with dithiols or amines . A mixture of the compound, the corresponding dithiol or amine, and anhydrous potassium carbonate in acetone is stirred at room temperature until the initial compounds disappear .Chemical Reactions Analysis
Triazines and tetrazines, including this compound, undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found in chemical databases .Applications De Recherche Scientifique
Synthesis and Antioxidant Evaluation
Research has explored the synthesis of novel derivatives linked to 1,2,4-triazole compounds for their antioxidant properties. For instance, derivatives were synthesized through multi-step reactions, leading to compounds evaluated for in vitro antioxidant activity using various assays. These studies highlight the compound's potential in creating antioxidants (S. Maddila et al., 2015).
Photo-induced Autorecycling Oxidation
Another research direction involves the synthesis and properties of related compounds, focusing on their ability to undergo photo-induced autorecycling oxidation of amines. This work demonstrates the compounds' utility in oxidation processes, contributing to organic synthesis methodologies (Makoto Nitta et al., 2005).
Formation of Hydro-1,3-diazines
Investigations into the reactions of benzo[cyclohepta] derivatives with α,γ-diamines have shown the formation of hydro-1,3-diazines, diverging from expected products. This research adds to the understanding of chemical reactivity and product formation under specific conditions (O. Sato et al., 1998).
In Situ Formation of New Polydentate Ligands
Studies on the reaction of metal salts with specific ligands derived from cyanuric chloride have led to the in situ formation of new polydentate ligands. This research is significant for the development of complex compounds with potential applications in catalysis and material science (R. A. Coxall et al., 2000).
Orientations Futures
The future directions of research on 5-Cycloheptyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol and similar compounds could involve further exploration of their biological activity and potential applications . For example, triazine and tetrazine derivatives have been identified as having potential applications in heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .
Propriétés
IUPAC Name |
5-cycloheptyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3S/c14-10-11-7-13(8-12-10)9-5-3-1-2-4-6-9/h9H,1-8H2,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKACMXRNUPFBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CNC(=S)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)



![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2838367.png)


![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2838375.png)
![6-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2838378.png)
![3-{6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2838379.png)
![N-(benzo[d]thiazol-6-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2838380.png)

